molecular formula C13H7BrClFO B1292326 3-Bromo-4'-chloro-3'-fluorobenzophenone CAS No. 951890-60-1

3-Bromo-4'-chloro-3'-fluorobenzophenone

Cat. No.: B1292326
CAS No.: 951890-60-1
M. Wt: 313.55 g/mol
InChI Key: AYPHPSYLEVVAHE-UHFFFAOYSA-N
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Description

3-Bromo-4’-chloro-3’-fluorobenzophenone is an organic compound belonging to the class of benzophenones. It has a molecular weight of 331.6 g/mol and is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the benzophenone core. This compound is used in various scientific experiments and has potential implications in multiple fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common synthetic routes for preparing 3-Bromo-4’-chloro-3’-fluorobenzophenone involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boron reagents to form carbon-carbon bonds under mild and functional group-tolerant conditions . The general reaction conditions include:

    Catalyst: Palladium (Pd) complexes

    Reagents: Boronic acids or esters, halogenated benzophenones

    Solvent: Tetrahydrofuran (THF) or similar solvents

    Temperature: 50-80°C

    Base: Potassium carbonate (K2CO3) or similar bases

Industrial Production Methods

Industrial production of 3-Bromo-4’-chloro-3’-fluorobenzophenone may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4’-chloro-3’-fluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohols or hydrocarbons.

Common Reagents and Conditions

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu), or similar bases in polar aprotic solvents.

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or similar oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or similar reducing agents.

Major Products

    Substitution: Various substituted benzophenones depending on the reagents used.

    Oxidation: Benzophenone carboxylic acids or ketones.

    Reduction: Benzophenone alcohols or hydrocarbons.

Scientific Research Applications

3-Bromo-4’-chloro-3’-fluorobenzophenone is used in several scientific research applications, including:

    Chemistry: As a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: As a tool compound to study enzyme inhibition and protein-ligand interactions.

    Medicine: In drug development for neurological disorders such as Alzheimer’s disease.

    Industry: In the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4’-chloro-3’-fluorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. For example, it is used to study the mechanism of action of acetylcholinesterase inhibitors, which are important in the treatment of neurological disorders. The compound binds to the active site of the enzyme, inhibiting its activity and affecting neurotransmitter levels in the brain.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4’-fluorobenzophenone: Similar structure but lacks the chlorine atom.

    3-Bromo-4-chlorobenzotrifluoride: Contains a trifluoromethyl group instead of the fluorine atom.

    4-Bromo-4’-chloro-3’-fluorobenzophenone: Similar structure but with different positions of halogen atoms.

Uniqueness

3-Bromo-4’-chloro-3’-fluorobenzophenone is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzophenone core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

(3-bromophenyl)-(4-chloro-3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7BrClFO/c14-10-3-1-2-8(6-10)13(17)9-4-5-11(15)12(16)7-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYPHPSYLEVVAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)C2=CC(=C(C=C2)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7BrClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601230901
Record name (3-Bromophenyl)(4-chloro-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951890-60-1
Record name (3-Bromophenyl)(4-chloro-3-fluorophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951890-60-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Bromophenyl)(4-chloro-3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601230901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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